molecular formula C8H5IN2O B113235 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 900514-07-0

3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B113235
CAS No.: 900514-07-0
M. Wt: 272.04 g/mol
InChI Key: DLDQOJMZUSYGSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor followed by formylation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position . The formyl group can then be introduced using a Vilsmeier-Haack reaction, which involves the reaction of the iodinated intermediate with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Mechanism of Action

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-7-3-11-8-6(7)1-5(4-12)2-10-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDQOJMZUSYGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640108
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900514-07-0
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900514-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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